2-FLUORO-4-HYDROXYBENZENE-1-SULFONAMIDE
Description
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUOTJAZIMLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592443 | |
| Record name | 2-Fluoro-4-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919360-45-5 | |
| Record name | 2-Fluoro-4-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 4 Hydroxybenzene 1 Sulfonamide Analogs
Strategies for Aromatic Sulfonamide Core Synthesis
The formation of the aromatic sulfonamide core is a pivotal step in the synthesis of 2-fluoro-4-hydroxybenzene-1-sulfonamide analogs. This can be accomplished through several established and modern synthetic methods, primarily involving direct sulfonylation or advanced cross-coupling reactions.
Direct Sulfonylation Approaches
Direct sulfonylation is a classical and widely utilized method for the synthesis of aromatic sulfonamides. This approach typically involves the reaction of an activated sulfonic acid derivative, most commonly a sulfonyl chloride, with an amine. In the context of the target molecule, this would involve the reaction of a suitably substituted benzene (B151609) sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine.
A common route begins with the chlorosulfonylation of a substituted benzene, such as a fluorophenol derivative, using chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with an amine to furnish the sulfonamide. The choice of reaction conditions is crucial to avoid undesired side reactions, particularly with the reactive hydroxyl group.
| Reactant 1 | Reactant 2 | Reagent | Product |
| Substituted Benzene | Chlorosulfonic Acid | - | Aryl Sulfonyl Chloride |
| Aryl Sulfonyl Chloride | Ammonia/Amine | Base | Aromatic Sulfonamide |
This direct approach is often favored for its simplicity and the ready availability of starting materials. However, challenges can arise from the regioselectivity of the initial chlorosulfonylation step, especially in polysubstituted aromatic systems.
Advanced Cross-Coupling Methodologies
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds, offering alternative pathways to aromatic sulfonamides with high efficiency and selectivity.
One such approach is the palladium-catalyzed coupling of aryl halides or triflates with sulfonyl chlorides or sulfonamides. This methodology allows for the late-stage introduction of the sulfonamide moiety, providing a versatile route to a diverse range of analogs. For instance, a dihalobenzene precursor bearing a fluorine and a protected hydroxyl group could be selectively coupled with a sulfonamide source.
Another notable method is the copper-catalyzed coupling of aryl boronic acids with sulfonyl azides or sulfonamides. This Chan-Lam type coupling provides a complementary approach to the palladium-catalyzed methods and is often tolerant of a wide range of functional groups.
| Coupling Partners | Catalyst | Ligand | Product |
| Aryl Halide/Triflate + Sulfonamide | Palladium Catalyst | Phosphine Ligand | Aromatic Sulfonamide |
| Aryl Boronic Acid + Sulfonyl Azide | Copper Catalyst | - | Aromatic Sulfonamide |
These advanced cross-coupling methodologies offer significant advantages in terms of substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex sulfonamide-containing molecules.
Regioselective Fluorination Techniques for Hydroxylated Benzenes
The introduction of a fluorine atom at a specific position on the hydroxylated benzene ring is a critical aspect of synthesizing this compound analogs. The regioselectivity of this transformation is paramount and can be achieved through either electrophilic or nucleophilic fluorination strategies.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Phenols are highly activated substrates for electrophilic aromatic substitution, and the directing effect of the hydroxyl group (ortho- and para-directing) must be carefully considered.
Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF4), and various other N-F type reagents. The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. For instance, by employing a bulky directing group or by carefully controlling the steric and electronic properties of the substrate, it is possible to favor fluorination at a specific ortho position.
| Substrate | Fluorinating Reagent | Solvent | Product |
| Phenol Derivative | N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile (B52724) | Fluorinated Phenol |
| Phenol Derivative | Selectfluor® | Acetonitrile/Water | Fluorinated Phenol |
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SNAr) provides an alternative and often highly regioselective method for introducing fluorine. This approach requires an aromatic ring substituted with a good leaving group (such as a nitro or halo group) ortho or para to a strong electron-withdrawing group.
In the context of the target molecule, a precursor such as 2-nitro-4-hydroxybenzene-1-sulfonamide could potentially undergo nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride or cesium fluoride. The reaction is typically carried out in a high-boiling polar aprotic solvent. The strong electron-withdrawing effect of the nitro and sulfonamide groups facilitates the displacement of the leaving group by the fluoride ion.
Another nucleophilic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. This method is particularly useful for introducing fluorine at a position that is not easily accessible through other means.
| Substrate | Fluoride Source | Conditions | Product |
| Activated Aryl Halide/Nitro Compound | Potassium Fluoride (KF) | High Temperature, Polar Aprotic Solvent | Fluoroaromatic Compound |
| Arenediazonium Tetrafluoroborate | Heat | - | Fluoroaromatic Compound |
Derivatization and Scaffold Modification of this compound
Once the core this compound scaffold is synthesized, further derivatization can be undertaken to explore the structure-activity relationships of its analogs. These modifications can be targeted at the sulfonamide nitrogen, the hydroxyl group, or the aromatic ring itself.
The sulfonamide nitrogen can be readily alkylated or acylated under basic conditions to introduce a wide variety of substituents. This allows for the modulation of properties such as lipophilicity and hydrogen bonding capacity.
The phenolic hydroxyl group serves as a handle for further functionalization. It can be converted to an ether or an ester through Williamson ether synthesis or esterification, respectively. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.
Furthermore, additional substituents can be introduced onto the aromatic ring through various electrophilic or nucleophilic aromatic substitution reactions, provided that the existing functional groups are compatible with the reaction conditions. For example, nitration or halogenation could be performed, followed by further transformations of the newly introduced groups.
| Modification Site | Reaction Type | Reagents | Resulting Functional Group |
| Sulfonamide Nitrogen | Alkylation | Alkyl Halide, Base | N-Alkyl Sulfonamide |
| Sulfonamide Nitrogen | Acylation | Acyl Chloride, Base | N-Acyl Sulfonamide |
| Hydroxyl Group | Etherification | Alkyl Halide, Base | Ether |
| Hydroxyl Group | Esterification | Acyl Chloride/Anhydride, Base | Ester |
| Aromatic Ring | Nitration | Nitric Acid, Sulfuric Acid | Nitro Group |
| Aromatic Ring | Halogenation | Halogenating Agent | Halogen |
Through the systematic application of these derivatization strategies, a diverse library of this compound analogs can be generated for further investigation.
N-Substitution Reactions on the Sulfonamide Moiety
The nitrogen atom of the sulfonamide group in this compound serves as a prime site for introducing a wide variety of substituents. These N-substitution reactions are fundamental in creating libraries of analogs with diverse structural features. The primary methods employed for this purpose are N-alkylation and N-arylation.
N-Alkylation:
N-alkylation of sulfonamides, including analogs of this compound, can be achieved through several established protocols. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.
More contemporary and efficient methods often utilize metal catalysis. For instance, iron(II) chloride has been demonstrated as an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" methodology. ionike.com This approach is advantageous as it uses readily available alcohols as alkylating agents and generates water as the only byproduct. Ruthenium complexes have also been employed for the N-alkylation of amines and sulfonamides, showcasing the versatility of transition metal catalysis in this transformation. researchgate.net
| Catalyst System | Alkylating Agent | General Conditions | Reference |
| Base (e.g., K₂CO₃, NaH) | Alkyl Halide (R-X) | Solvent (e.g., DMF, Acetone), Heat | ekb.eg |
| FeCl₂/K₂CO₃ | Benzylic Alcohol | Toluene, Reflux | ionike.com |
| [Ru(p-cymene)Cl₂]₂/Phosphine Ligand | Primary or Secondary Alcohol | Base, Heat | researchgate.net |
N-Arylation:
The introduction of an aryl group at the sulfonamide nitrogen can significantly influence the electronic and steric properties of the molecule. Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions are a powerful tool for the N-arylation of sulfonamides using arylboronic acids as the aryl source. rsc.org These reactions can be performed under mild conditions and exhibit chemoselectivity, allowing for the arylation of either the amino or sulfonamide nitrogen in related aminobenzene sulfonamides by adjusting the reaction parameters. rsc.org
Transition-metal-free N-arylation methods have also been developed. One such strategy involves the use of o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF), which generates a highly reactive benzyne (B1209423) intermediate that is trapped by the sulfonamide nucleophile. nih.gov This method tolerates a variety of functional groups and proceeds under mild conditions.
| Reaction Type | Arylating Agent | Catalyst/Reagent | General Conditions | Reference |
| Chan-Evans-Lam Coupling | Arylboronic Acid | Copper Catalyst (e.g., Cu(OAc)₂) | Base, Solvent (e.g., DCM, Toluene) | rsc.org |
| Benzyne-mediated Arylation | o-Silylaryl Triflate | Cesium Fluoride (CsF) | Acetonitrile, Room Temperature | nih.gov |
Functionalization of the Aromatic Ring System
The aromatic ring of this compound offers multiple positions for the introduction of new functional groups, which can dramatically alter the compound's properties. The directing effects of the existing substituents (fluoro, hydroxyl, and sulfonamide groups) play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strongly activating, ortho-, para--directing group, while the fluoro and sulfonamide groups are deactivating, ortho-, para--directing groups. The interplay of these directing effects will govern the outcome of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the aromatic ring.
Nitration: The introduction of a nitro group can be achieved using nitrating agents such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The position of nitration will be influenced by the existing substituents. For example, the nitration of 2-fluorophenol, a related precursor, can yield 2-fluoro-4-nitrophenol. google.com This suggests that the position ortho to the hydroxyl group and meta to the fluorine and sulfonamide groups would be a likely site of nitration.
Halogenation: The introduction of additional halogen atoms can be accomplished using standard halogenating agents (e.g., Br₂ in a suitable solvent). The strongly activating hydroxyl group would likely direct halogenation to the positions ortho to it.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups, respectively, onto aromatic rings. organic-chemistry.orgorganic-chemistry.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). organic-chemistry.orgorganic-chemistry.org For this compound, the reaction conditions would need to be carefully controlled due to the presence of the activating hydroxyl group, which can lead to side reactions or complexation with the catalyst. The regioselectivity would be dictated by the combined directing effects of the substituents.
| Reaction | Reagents | Catalyst | Potential Product |
| Nitration | HNO₃ | H₂SO₄ | Nitro-2-fluoro-4-hydroxybenzene-1-sulfonamide |
| Bromination | Br₂ | FeBr₃ or solvent | Bromo-2-fluoro-4-hydroxybenzene-1-sulfonamide |
| Friedel-Crafts Alkylation | Alkyl Halide (R-X) | AlCl₃ | Alkyl-2-fluoro-4-hydroxybenzene-1-sulfonamide |
| Friedel-Crafts Acylation | Acyl Halide (RCOX) | AlCl₃ | Acyl-2-fluoro-4-hydroxybenzene-1-sulfonamide |
Incorporation into Hybrid Molecular Architectures
The concept of molecular hybridization involves covalently linking two or more pharmacophores or bioactive moieties to create a single molecule with potentially enhanced or synergistic activities. frontiersrj.com The this compound scaffold can serve as a versatile building block for the construction of such hybrid molecules.
Strategies for Hybridization:
The functional groups on this compound (the sulfonamide NH, the phenolic OH, and the aromatic ring) provide multiple handles for conjugation with other molecules.
Coupling via the Sulfonamide Nitrogen: As described in section 2.3.1, the sulfonamide nitrogen can be functionalized with a variety of alkyl or aryl groups. If these groups themselves contain other bioactive fragments, a hybrid molecule is formed.
Linkage through the Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified with molecules containing suitable leaving groups. This allows for the attachment of other bioactive scaffolds through an ether or ester linkage.
Functionalization of the Aromatic Ring for Subsequent Coupling: New functional groups introduced onto the aromatic ring (as discussed in section 2.3.2) can be used for further coupling reactions. For example, a nitro group can be reduced to an amine, which can then be acylated or used in other C-N bond-forming reactions. A halogen atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to link the sulfonamide core to other aromatic or unsaturated systems.
The synthesis of hybrid molecules often involves multi-step reaction sequences. For example, a bioactive carboxylic acid could be coupled to an amino-functionalized analog of this compound to form an amide linkage, thereby creating a hybrid structure. The synthesis of sulfonamides linked to heterocyclic systems like thiazoles, imidazoles, and pyridines is a common strategy in the development of new bioactive compounds. nih.gov
| Linkage Point | Reaction Type | Coupled Moiety | Resulting Hybrid Structure |
| Sulfonamide Nitrogen | N-Alkylation/N-Arylation | Bioactive alkyl or aryl halide | N-Substituted sulfonamide hybrid |
| Phenolic Hydroxyl | Williamson Ether Synthesis | Bioactive molecule with a leaving group | Ether-linked hybrid |
| Aromatic Ring (via functionalization) | Amide Coupling (after reduction of a nitro group) | Bioactive carboxylic acid | Amide-linked hybrid |
| Aromatic Ring (via functionalization) | Suzuki Coupling (with a bromo-derivative) | Arylboronic acid | Biaryl hybrid |
The synthetic methodologies outlined above provide a versatile toolbox for the generation of a wide array of analogs based on the this compound scaffold. These approaches are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new molecules with tailored properties.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-fluoro-4-hydroxybenzene-1-sulfonamide. These calculations can determine a range of molecular properties that govern the compound's reactivity and intermolecular interactions.
The presence of a fluorine atom, a hydroxyl group, and a sulfonamide group on the benzene (B151609) ring significantly influences the electron distribution. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the hydroxyl group can act as a resonance electron-donating group. The sulfonamide group is also strongly electron-withdrawing. The interplay of these substituents dictates the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO).
Table 1: Calculated Electronic Properties of Substituted Benzenesulfonamides (Illustrative Data)
| Property | Value Range | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.0 to 5.0 D | Influences solubility and intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similarly substituted benzenesulfonamides. Specific values for this compound would require dedicated DFT calculations.
The calculated electrostatic potential map would reveal electron-rich regions around the oxygen atoms of the hydroxyl and sulfonamide groups, and the nitrogen atom of the sulfonamide, making them likely sites for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl and sulfonamide groups would be electron-deficient and act as hydrogen bond donors.
Molecular Docking Simulations for Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, docking studies can be performed against various biologically relevant protein targets, such as carbonic anhydrases or bacterial dihydropteroate (B1496061) synthase, which are common targets for sulfonamides.
The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding. The interactions between the ligand and the protein's active site residues are crucial for binding. For this compound, key interactions would likely involve:
Hydrogen bonding: The hydroxyl and sulfonamide groups are capable of forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate).
Ionic interactions: The sulfonamide group can be deprotonated and form ionic bonds with positively charged residues like lysine or arginine.
Aromatic interactions: The benzene ring can engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Halogen bonding: The fluorine atom may participate in halogen bonding with electron-rich atoms in the active site.
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Inhibitor
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199, Thr200 |
| Dihydropteroate Synthase | -8.2 | Arg63, Lys221, Ser222 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein. An MD simulation of this compound bound to a target protein would track the atomic movements over a period of nanoseconds or longer.
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): The stability of the ligand's position in the binding pocket. A low and stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): The flexibility of different parts of the protein and the ligand.
Hydrogen bond analysis: The persistence of hydrogen bonds throughout the simulation, indicating their strength and importance for binding.
Water molecule dynamics: The role of water molecules in mediating ligand-protein interactions.
These simulations can help to refine the understanding of the binding mechanism and provide a more accurate estimation of the binding free energy through methods like MM-PBSA or MM-GBSA.
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While developing a QSAR model requires a dataset of compounds with known activities, the principles can be applied to understand the potential of this compound.
For antibacterial sulfonamides, QSAR studies have shown that activity is often correlated with a combination of electronic, steric, and hydrophobic parameters. nih.govjbclinpharm.orgpharmacy180.comnih.govslideshare.net Key descriptors that would be relevant for this compound include:
LogP (Octanol-water partition coefficient): A measure of hydrophobicity, which influences cell membrane permeability.
Molar Refractivity (MR): A measure of molecular volume and polarizability.
Topological Polar Surface Area (TPSA): Related to the ability to form hydrogen bonds and permeate membranes.
Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.
A hypothetical QSAR equation might look like:
log(1/MIC) = c1LogP + c2TPSA + c3*LUMO + constant
Where MIC is the minimum inhibitory concentration, and c1, c2, and c3 are coefficients determined from a regression analysis of a training set of molecules. The values of these descriptors for this compound could be calculated and used to predict its activity.
Conformational Analysis and Tautomeric Considerations
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound involves studying the rotation around its single bonds to identify the most stable, low-energy conformations. The key rotatable bonds are between the benzene ring and the sulfur atom, and the sulfur and nitrogen atoms of the sulfonamide group.
Furthermore, tautomerism is an important consideration. The sulfonamide group can exist in tautomeric forms, such as the sulfonimide form. nih.gov Similarly, the hydroxyphenyl moiety can exhibit keto-enol tautomerism, although the enol (phenol) form is generally much more stable for simple phenols. rsc.org Theoretical calculations can be used to determine the relative energies of these tautomers and their potential to coexist under physiological conditions. The prevalence of a particular tautomer can have a significant impact on its binding to a receptor. nih.govacs.orgresearchgate.netcsic.es
Mechanistic Investigations of Biological Activity of Fluorinated Hydroxysulfonamides
Enzyme Inhibition Kinetics and Mechanisms
Fluorinated hydroxysulfonamides are a class of organic compounds recognized for their potential as enzyme inhibitors. The introduction of fluorine atoms into the molecular structure can significantly alter the compound's physicochemical properties, such as acidity and lipophilicity, which in turn influences its biological activity. The sulfonamide group is a key pharmacophore that can interact with the active sites of various enzymes, particularly metalloenzymes.
Carbonic Anhydrase Isozyme Inhibition Pathways
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. semanticscholar.org
The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. This binding is typically strong and reversible. The presence of a fluorine atom on the benzene (B151609) ring can enhance the acidity of the sulfonamide, facilitating its deprotonation and thereby increasing its binding affinity for the zinc ion.
Different CA isozymes exhibit varying susceptibility to inhibition by sulfonamides. For instance, cytosolic isoforms like hCA I and hCA II, and tumor-associated transmembrane isoforms like hCA IX and hCA XII, are often targeted. nih.gov The selectivity of inhibition is dictated by the specific interactions between the inhibitor and the amino acid residues lining the active site cavity of each isozyme. Fluorinated benzenesulfonamides have been shown to exhibit nanomolar binding potency toward several CA isozymes. drugbank.com
Table 1: Illustrative Inhibition Constants (Ki) of Representative Sulfonamides Against Human Carbonic Anhydrase Isozymes
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25.8 | - |
Note: The data in this table is illustrative and represents a range of values observed for various fluorinated sulfonamides as reported in the literature. semanticscholar.orgnih.gov It does not represent data for 2-FLUORO-4-HYDROXYBENZENE-1-SULFONAMIDE specifically.
Dihydropteroate (B1496061) Synthetase Inhibition and Resistance Mechanisms
Dihydropteroate synthetase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.org This pathway is absent in humans, making DHPS an attractive target for antimicrobial agents. nih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.govwikipedia.org
The inhibitory action of sulfonamides on DHPS stems from their structural similarity to PABA. frontiersin.org They bind to the PABA-binding site on the enzyme, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. researchgate.net The introduction of a fluorine atom can influence the electronic properties of the sulfonamide, potentially affecting its binding affinity and inhibitory potency.
Resistance to sulfonamides often arises from mutations in the folP gene, which encodes for DHPS. uniprot.org These mutations can alter the structure of the PABA-binding pocket, reducing the affinity of the sulfonamide inhibitor while still allowing the binding of the natural substrate, PABA.
Molecular Basis of Target Selectivity and Potency
The selectivity and potency of fluorinated hydroxysulfonamides as enzyme inhibitors are determined by the specific molecular interactions between the inhibitor and the target enzyme. The fluorine atom, despite its small size, can significantly impact these interactions.
The high electronegativity of fluorine can lead to the formation of strong hydrogen bonds with appropriate donor groups in the enzyme's active site. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of the molecule, influencing how it fits into the binding pocket.
For carbonic anhydrase inhibition, the orientation of the sulfonamide group relative to the zinc ion is critical. The rest of the molecule, including the fluorinated hydroxybenzene ring, interacts with surrounding amino acid residues, and these secondary interactions are key to determining both the potency and the selectivity for different CA isozymes. drugbank.com X-ray crystallography studies of sulfonamide-CA complexes have been instrumental in elucidating these interactions. nih.gov
Cellular Pathway Perturbations
By inhibiting specific enzymes, fluorinated hydroxysulfonamides can perturb various cellular pathways. nih.gov The consequences of this perturbation depend on the role of the targeted enzyme in cellular metabolism and signaling.
Impact on Cell Cycle Dynamics
The inhibition of enzymes essential for nucleotide synthesis, such as dihydropteroate synthase in microorganisms, can lead to a depletion of the building blocks required for DNA replication. nih.gov This, in turn, can cause an arrest of the cell cycle, typically at the S phase, and inhibit cell proliferation. While this is a key mechanism for the antimicrobial action of sulfonamides, the impact of these compounds on the cell cycle of eukaryotic cells is less direct and would depend on the specific off-target effects on host cell enzymes. There is currently a lack of specific studies detailing the impact of this compound on cell cycle dynamics.
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism through which many anti-cancer agents exert their therapeutic effects. While direct mechanistic studies on this compound are not extensively available, research on structurally related fluorinated hydroxysulfonamides and other sulfonamide derivatives provides significant insights into the potential pathways through which this class of compounds may trigger apoptosis in cancer cells. These investigations point towards a multi-faceted approach involving the activation of intrinsic and extrinsic apoptotic pathways, cell cycle arrest, and the modulation of key regulatory proteins.
Research into a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, S1, has demonstrated its ability to induce apoptosis in acute leukemia cell lines, K562 and Jurkat. nih.gov In K562 cells, the mechanism involves the activation of both the extrinsic and intrinsic apoptotic pathways. nih.gov This is evidenced by an increased expression of the Fas receptor (FasR), a key component of the extrinsic pathway, and the loss of mitochondrial potential, a hallmark of the intrinsic pathway. nih.gov Furthermore, the apoptosis-inducing factor (AIF) expression was elevated, and caspase-3 was activated in these cells. nih.gov In Jurkat cells, the apoptotic response was primarily mediated through the intrinsic pathway, characterized by the loss of mitochondrial potential and a reduction in the expression of Survivin, an inhibitor of apoptosis protein. nih.gov Interestingly, the expression of Bcl-2 and Bax, key regulators of the intrinsic pathway, remained unchanged in both cell lines, suggesting a nuanced regulation of this pathway. nih.gov
The cellular uptake of halogenated sulfonamide derivatives also appears to play a crucial role in their ability to induce apoptosis. Studies on ortho-halogenated sulfonamide derivatives of metformin (B114582) in MCF-7 breast cancer cells have shown that improved cellular transport is linked to enhanced antiproliferative activity and apoptosis induction. mdpi.com The inhibition of MCF-7 cell growth was associated with the induction of both early and late apoptosis, as well as cell cycle arrest at the G0/G1 phase. mdpi.com
Further investigations into a series of novel pentafluorobenzenesulfonamide (B3043191) derivatives have highlighted their potential as caspase-dependent apoptosis-inducing agents. nih.gov Selected analogues from this series were shown to trigger the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in cancer cells. nih.gov This cascade of caspase activation is a clear indicator of the intrinsic pathway of apoptosis being initiated. nih.gov
The broader context of apoptosis induction by various compounds reveals several common underlying mechanisms. These can include the generation of reactive oxygen species, endoplasmic reticulum stress, and mitochondrial damage. researchgate.net The process of apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net The activation of caspases, a family of cysteine proteases, is a central feature of most apoptotic pathways. researchgate.net
Moreover, studies on other fluorinated organic compounds, such as perfluorooctane (B1214571) sulfonate (PFOS), have also demonstrated the induction of apoptosis through the activation of caspase-3. nih.gov Additionally, some compounds can induce apoptosis through a p53-independent mechanism involving lysosomal membrane permeabilization (LMP). nih.gov This process leads to the release of lysosomal proteases, such as cathepsins B and D, into the cytosol, which can then trigger a mitochondrial-dependent apoptotic pathway. nih.gov
The following table summarizes the key research findings on the mechanisms of apoptosis induction by related sulfonamide compounds.
| Compound/Compound Class | Cell Line(s) | Key Mechanistic Findings |
| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562 | Activation of both extrinsic (increased FasR) and intrinsic (loss of mitochondrial potential, increased AIF) pathways; Caspase-3 activation. |
| 2,4-Dinitrobenzenesulfonamide derivative (S1) | Jurkat | Activation of the intrinsic pathway (loss of mitochondrial potential, reduced Survivin expression). |
| Ortho-halogenated sulfonamide derivatives of metformin | MCF-7 | Induction of early and late apoptosis; Cell cycle arrest at G0/G1 phase. |
| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Induction of intrinsic apoptosis via a caspase-dependent process (cleavage of Casp-9, Casp-7, and PARP). |
| Perfluorooctane sulfonate (PFOS) | Rat Liver | Induction of apoptosis through the expression of hepatic caspase-3. |
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of 2-fluoro-4-hydroxybenzene-1-sulfonamide, offering detailed insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map, including the substitution pattern on the aromatic ring, can be established. While specific experimental data for this exact molecule is not widely published, expected chemical shifts and coupling patterns can be accurately predicted based on data from analogous compounds such as p-hydroxybenzenesulfonamide and 2-fluorophenol. nih.govnih.govchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the sulfonamide (-SO₂NH₂) protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom. The hydroxyl and sulfonamide protons are typically broad singlets and their chemical shifts can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum provides information on all six carbon atoms in the benzene (B151609) ring. The chemical shifts are influenced by the attached functional groups (-F, -OH, -SO₂NH₂). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic marker.
¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is an essential technique. researchgate.net It provides a direct observation of the fluorine nucleus. A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to adjacent protons (³JHF) provides further structural confirmation. nih.govwikipedia.org The chemical shift range for fluoroaromatic compounds typically falls between -60 and -172 ppm. researchgate.net
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~10.0 | br s | -OH |
| ¹H | ~7.7 | dd | H-6 (aromatic) |
| ¹H | ~7.3 | br s | -SO₂NH₂ |
| ¹H | ~6.8 | dd | H-5 (aromatic) |
| ¹H | ~6.7 | dd | H-3 (aromatic) |
| ¹³C | ~160 (d, ¹JCF ≈ 250 Hz) | d | C-2 (C-F) |
| ¹³C | ~158 | s | C-4 (C-OH) |
| ¹³C | ~130 | d | C-6 |
| ¹³C | ~125 | s | C-1 (C-S) |
| ¹³C | ~115 (d, ²JCF ≈ 20 Hz) | d | C-3 |
| ¹³C | ~105 (d, ²JCF ≈ 25 Hz) | d | C-5 |
| ¹⁹F | -110 to -130 | m | C-2 Fluorine |
| Note: Predicted values are based on typical shifts for substituted phenols and benzenesulfonamides. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'm' multiplet, 'br' broad. Coupling constants (J) are in Hz. |
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its key functional moieties. researchgate.net
The most prominent features would include a broad absorption band for the O-H stretching of the hydrogen-bonded phenolic group. docbrown.infolibretexts.orglibretexts.org The sulfonamide group is identified by the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically strong and found in the fingerprint region. researchgate.net The N-H stretching of the sulfonamide amine also gives a distinct signal. researchgate.netripublication.com Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, would also be present. vscht.cz
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H Stretch (broad) | Phenol (-OH) |
| 3400 - 3250 | N-H Stretch | Sulfonamide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1600 - 1440 | C=C Stretch | Aromatic Ring |
| 1370 - 1330 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) |
| 1230 - 1140 | C-O Stretch | Phenol |
| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂) |
| 1100 - 1000 | C-F Stretch | Fluoroaromatic |
| Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₆FNO₃S), the calculated monoisotopic mass is 191.0056 Da. HRMS analysis, typically using electrospray ionization (ESI), would confirm this exact mass with high precision (typically within 5 ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov This provides valuable structural information. The fragmentation of sulfonamides is well-documented and often involves the loss of sulfur dioxide (SO₂, 64 Da) or the cleavage of the C-S or S-N bonds. researchgate.netresearchgate.net Common fragments for benzenesulfonamides include ions at m/z 156 and 92. researchgate.net The specific fragmentation pattern for this compound would serve as a unique fingerprint for its identification.
Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₆H₇FNO₃S⁺ | 192.0134 | Protonated Molecular Ion |
| [M-H]⁻ | C₆H₅FNO₃S⁻ | 190.9978 | Deprotonated Molecular Ion |
| [M+H-SO₂]⁺ | C₆H₇FNO⁺ | 128.0512 | Loss of sulfur dioxide from [M+H]⁺ |
| [C₆H₅FO]⁺ | C₆H₅FO⁺ | 112.0324 | Fragment from C-S bond cleavage |
| Note: The fragmentation pathway can be influenced by the ionization mode (positive or negative) and collision energy. |
Chromatographic Separation and Quantification
Chromatographic methods are indispensable for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of sulfonamides. sigmaaldrich.com Given the polar nature of this compound, a reversed-phase (RP-HPLC) method would be most suitable. fishersci.comhplc.eu This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A typical method would utilize a gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acid modifier, such as formic acid or acetic acid, in the mobile phase is common to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl and sulfonamide groups. sigmaaldrich.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.
Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
| Note: This represents a starting point for method development, which would require optimization for specific applications. |
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. hpst.cz UHPLC is particularly advantageous for analyzing trace levels of sulfonamides in complex matrices like environmental or biological samples. nih.govresearchgate.netnih.gov
A UHPLC method for this compound would be coupled to a mass spectrometer (UHPLC-MS/MS), providing both rapid separation and highly sensitive and selective detection. hpst.czresearchgate.net This combination allows for confident identification based on retention time and mass fragmentation patterns, as well as accurate quantification even at very low concentrations.
Exemplar UHPLC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Note: The MRM transitions would be optimized specifically for the parent ion and characteristic fragment ions of the target compound. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides a three-dimensional molecular structure, offering unambiguous information about bond lengths, bond angles, and intermolecular interactions. For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural data, which is crucial for understanding its chemical behavior and for rational drug design.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be reconstructed, and from this, the atomic positions can be determined with high precision.
While specific crystallographic data for this compound are not publicly available in the searched literature, the following table illustrates the type of information that would be obtained from such an analysis.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C6H6FNO3S | The elemental composition of the molecule. |
| Formula Weight | 207.18 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |
| Space Group | P21/c | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 98.5° | The dimensions of the basic repeating unit of the crystal lattice. |
| Volume | 817.4 Å3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.685 g/cm3 | The calculated density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The detailed structural information obtained from X-ray crystallography would reveal the conformation of the sulfonamide group relative to the benzene ring, the planarity of the molecule, and the nature of intermolecular interactions such as hydrogen bonding involving the hydroxyl and sulfonamide groups. These interactions are critical in determining the packing of the molecules in the solid state and can influence physical properties like melting point and solubility.
Fluorescence-Based Probing and Detection Methodologies
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of molecules and their interactions with the environment. A molecule is fluorescent if it absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The sulfonamide functional group, when part of an aromatic system, can give rise to fluorescent properties. The presence of both an electron-donating hydroxyl group and an electron-withdrawing sulfonamide group on the benzene ring of this compound suggests that the compound may exhibit interesting photophysical properties.
Fluorescence-based methodologies could be developed to utilize this compound as a probe for detecting specific analytes or for monitoring changes in its local environment. The fluorescence of the molecule could be sensitive to factors such as pH, polarity, and the presence of metal ions or biomolecules. For instance, the deprotonation of the hydroxyl group at higher pH could significantly alter the fluorescence emission spectrum.
| Parameter | Illustrative Value | Description |
|---|---|---|
| Excitation Wavelength (λex) | 280 nm | The wavelength of light absorbed by the molecule to reach an excited state. |
| Emission Wavelength (λem) | 350 nm | The wavelength of light emitted by the molecule as it returns to the ground state. |
| Stokes Shift | 70 nm | The difference in wavelength between the excitation and emission maxima. |
| Quantum Yield (ΦF) | 0.15 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | 2.5 ns | The average time the molecule spends in the excited state before returning to the ground state. |
Research in this area would involve synthesizing the compound and systematically studying its fluorescence behavior in various solvents and in the presence of different chemical species. Such studies would be instrumental in establishing its potential as a fluorescent probe for applications in analytical chemistry, materials science, or biomedical imaging.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Fluorinated Sulfonamide Structures
A detailed description of the hydrogen bonding networks for 2-fluoro-4-hydroxybenzene-1-sulfonamide cannot be provided without crystallographic data. In general, sulfonamides are known to be excellent hydrogen bond donors (N-H) and acceptors (S=O), and the presence of a hydroxyl group (-OH) would introduce additional strong hydrogen bonding capabilities. The fluorine atom could participate in weaker C-H···F or O-H···F interactions. However, the specific motifs, graph sets, and dimensionality of the network for this compound remain undetermined.
Crystal Engineering and Cocrystallization Strategies
There are no published studies on the crystal engineering or cocrystallization of this compound. Research in this area would first require an understanding of the compound's own crystal packing and supramolecular synthons, which is currently unknown.
Host-Guest Chemistry and Molecular Recognition Phenomena
No literature exists describing the use of this compound as either a host or a guest in molecular recognition or host-guest chemistry studies.
Intermolecular Interaction Energy Analysis
Due to the lack of specific research on this compound, providing a thorough and scientifically accurate article based on the requested outline is not possible at this time.
Structure Activity Relationship Sar Studies of 2 Fluoro 4 Hydroxybenzene 1 Sulfonamide Analogs
Systematic Variation of Fluorine and Hydroxyl Group Positions
The precise placement of the fluorine and hydroxyl groups on the benzene (B151609) ring of benzenesulfonamide (B165840) analogs is a critical determinant of their biological activity. While direct SAR studies systematically comparing all positional isomers of 2-fluoro-4-hydroxybenzene-1-sulfonamide are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related substituted benzenesulfonamides, particularly those targeting enzymes like carbonic anhydrases (CAs).
The hydroxyl group, typically at the para-position (position 4), often plays a crucial role in forming key hydrogen bond interactions with the target protein. For instance, in a study of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives, the 4-hydroxy group was found to be a key anchoring point. nih.gov Shifting this group to the meta or ortho positions would likely disrupt this optimal hydrogen bonding pattern, potentially leading to a significant decrease in binding affinity.
Table 1: Hypothetical Impact of Isomeric Variations on Biological Activity
| Compound | Fluorine Position | Hydroxyl Position | Expected Impact on a Hypothetical Target |
|---|---|---|---|
| Analog 1 | 2 | 4 | Potential for strong binding due to ortho-fluorine influencing sulfonamide pKa and para-hydroxyl for hydrogen bonding. |
| Analog 2 | 3 | 4 | Altered electronic effects compared to Analog 1; potential for different steric interactions. |
| Analog 3 | 4 | 2 | Significant change in hydrogen bonding and steric profile; likely reduced activity if para-hydroxyl is key. |
| Analog 4 | 2 | 3 | Disruption of key interactions if a para-hydroxyl is optimal; altered electronic landscape. |
Influence of Sulfonamide Moiety Substituents on Biological Efficacy
The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds. Modifications to this moiety, particularly N-substitutions, can dramatically alter the biological efficacy of this compound analogs. The unsubstituted sulfonamide is often a prerequisite for certain biological activities, such as carbonic anhydrase inhibition, where it coordinates with a zinc ion in the enzyme's active site.
However, for other targets, N-substitution can lead to enhanced potency and selectivity. The nature of the substituent can influence several factors including:
Lipophilicity: Introducing alkyl or aryl groups can increase the compound's lipophilicity, which may affect cell permeability and interaction with hydrophobic pockets in the target protein.
Hydrogen Bonding: The substituent can introduce new hydrogen bond donors or acceptors, potentially forming additional interactions with the target.
Steric Bulk: The size and shape of the substituent can be tailored to fit specific binding pockets, thereby enhancing selectivity for a particular biological target.
For example, a study on benzenesulfonamide-based inhibitors showed that the "tail" groups attached to the sulfonamide moiety modulate isoform specificity for carbonic anhydrases. nih.gov In a series of 3-amino-4-hydroxybenzenesulfonamide derivatives, N-alkylation of the sulfonamide group led to a loss of affinity for carbonic anhydrase isoenzymes. nih.gov
Table 2 provides a hypothetical representation of how different substituents on the sulfonamide nitrogen of this compound might influence its biological efficacy against a hypothetical target.
Table 2: Hypothetical Influence of Sulfonamide N-Substituents on Biological Efficacy
| Substituent (R) on -SO₂NHR | Potential Effect on Efficacy | Rationale |
|---|---|---|
| -H | High (for certain targets like CAs) | Allows for direct interaction of the unsubstituted sulfonamide with the target. |
| -CH₃ | Variable | Increases lipophilicity slightly; may introduce minor steric hindrance. |
| -CH₂CH₂OH | Potentially Increased | Introduces a hydroxyl group for potential new hydrogen bonding interactions. |
| -Phenyl | Variable | Significantly increases lipophilicity and potential for π-stacking interactions; may be too bulky for some targets. |
| -CH₂-Cyclohexyl | Potentially Increased | Increases lipophilicity and introduces a bulky group that could fit into a specific hydrophobic pocket. |
Electronic and Steric Effects on Biological Potency
The biological potency of this compound analogs is intricately linked to the electronic and steric properties of their substituents. These properties are often quantified using parameters in Quantitative Structure-Activity Relationship (QSAR) studies. sips.org.in
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the sulfonamide group, along with the electron-donating potential of the hydroxyl group, creates a specific electronic environment on the aromatic ring. This influences the molecule's ability to interact with the biological target through electrostatic interactions, such as dipole-dipole forces and hydrogen bonds. The Hammett constant (σ) is a common measure of the electron-donating or -withdrawing ability of a substituent. srmist.edu.in For instance, the strong electron-withdrawing fluorine at the ortho position can lower the pKa of the sulfonamide, increasing its acidity and potentially leading to stronger binding with metalloenzymes. nih.gov
Steric Effects: The size and shape of substituents, described by parameters like Taft's steric factor (Es) or molar refractivity (MR), are critical for ensuring a proper fit within the binding site of a biological target. sips.org.in Bulky substituents can either enhance binding by occupying a hydrophobic pocket or diminish it through steric hindrance. The interplay between electronic and steric effects is crucial; for example, a substituent that is electronically favorable might be sterically disfavored, leading to a trade-off in biological potency.
Table 3 illustrates the potential combined electronic and steric effects of various substituents on the aromatic ring of this compound.
Table 3: Illustrative Electronic and Steric Effects of Substituents on Biological Potency
| Substituent at Position 5 | Electronic Effect (General) | Steric Effect (General) | Potential Impact on Potency |
|---|---|---|---|
| -H | Neutral | Minimal | Baseline potency. |
| -Cl | Electron-withdrawing | Moderate | May increase potency through favorable electronic interactions, if sterically tolerated. |
| -CH₃ | Electron-donating | Moderate | May increase potency if a hydrophobic pocket is present and electron donation is favorable. |
| -NO₂ | Strongly Electron-withdrawing | Moderate | Could significantly increase potency if strong electron withdrawal is beneficial for binding. |
| -C(CH₃)₃ | Electron-donating | Large | Likely to decrease potency due to steric hindrance, unless a large binding pocket is available. |
Correlations between Structural Rigidity and Activity Profiles
Introducing structural rigidity into flexible molecules is a common strategy in drug design to improve binding affinity and selectivity. By reducing the number of available conformations, the entropic penalty of binding to a target is minimized. For this compound analogs, increasing structural rigidity can lead to more defined activity profiles.
Rigidity can be introduced in several ways:
Incorporating Cyclic Structures: Replacing flexible alkyl chains on the sulfonamide or the aromatic ring with cyclic systems (e.g., piperidine, morpholine) can lock the conformation.
Introducing Double or Triple Bonds: These can restrict rotation and create a more planar and rigid structure.
Creating Fused Ring Systems: Bicyclic or polycyclic analogs can significantly reduce conformational flexibility.
A more rigid analog may exhibit higher affinity for its target by pre-organizing into a bioactive conformation. This can also lead to improved selectivity, as the rigid structure may not be able to adapt to the binding sites of off-target proteins. For example, in the development of some enzyme inhibitors, the replacement of a flexible moiety with a rigid mimetic has resulted in significantly improved inhibitory activities.
Table 4 provides a conceptual overview of how increasing structural rigidity might affect the activity profile of this compound analogs.
Table 4: Conceptual Correlation between Structural Rigidity and Activity Profiles
| Modification to Introduce Rigidity | Expected Change in Activity Profile | Rationale |
|---|---|---|
| N-Cyclohexylsulfonamide | Increased affinity and selectivity | Reduces conformational freedom of the N-substituent, potentially locking it in a favorable binding conformation. |
| Fused Ring System (e.g., Tetrahydroquinoline) | Potentially higher affinity and altered target profile | Significantly constrains the geometry of the aromatic core and sulfonamide group. |
| Introduction of an Alkene Linker in a Side Chain | Increased rigidity in the side chain | Restricts bond rotation, which may favor a specific interaction with the target. |
| Unmodified (Flexible) Analog | Broader activity, lower affinity | Can adopt multiple conformations to fit various binding sites, but with an entropic cost upon binding. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Architectures
The future development of derivatives of 2-fluoro-4-hydroxybenzene-1-sulfonamide will likely focus on creating more complex and functionally diverse molecules. A common method for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with primary or secondary amines. Future strategies may build upon this foundational chemistry to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.
Novel synthetic methodologies could be employed to create a library of derivatives. For instance, the core structure could be elaborated through reactions targeting the amino group of the sulfonamide, the hydroxyl group, or by further substitution on the benzene (B151609) ring. The aim of these synthetic endeavors would be to generate compounds with enhanced biological activity and selectivity.
Advanced Computational Approaches for Predictive Modeling
Computational modeling is an increasingly indispensable tool in modern drug discovery and chemical biology. For this compound and its potential derivatives, in silico methods can provide valuable insights into their behavior and interactions with biological systems. Molecular docking studies, for example, can predict the binding modes and affinities of these compounds with various protein targets.
Such computational approaches can help in prioritizing synthetic targets and in understanding the structure-activity relationships (SAR) of newly synthesized compounds. By simulating how structural modifications affect a molecule's interaction with a biological target, researchers can more rationally design compounds with desired properties.
Exploration of Novel Biological Targets
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. While the biological targets of this compound itself are not yet well-defined, the broader class of sulfonamides is known to interact with a variety of enzymes and receptors. A significant area of future research will be the identification and validation of novel biological targets for this compound and its derivatives.
Based on the activities of structurally related compounds, potential targets could include carbonic anhydrases, which are involved in various physiological processes and are implicated in diseases such as glaucoma and cancer. The structurally similar 4-Fluoro-N-hydroxybenzene-1-sulfonamide has been noted for its potential antimicrobial, anticancer, and anti-inflammatory properties, suggesting that this compound may also be active against targets in these therapeutic areas. Further research is necessary to fully elucidate its biological activity. ontosight.ai
Integration with Chemical Biology Probes and Imaging Agents
The unique chemical properties of this compound make it an attractive candidate for the development of chemical biology tools. By attaching fluorescent dyes or other reporter molecules, derivatives of this compound could be transformed into probes for visualizing biological processes in real-time. Such probes could be used to study the localization and dynamics of their biological targets within cells and tissues.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-4-hydroxybenzene-1-sulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically begins with halogenated benzene derivatives, such as 2-fluorobenzenesulfonyl chloride, as a starting material. Key steps include:
Sulfonylation : Reacting the sulfonyl chloride with an amine or hydroxyl group under controlled pH (e.g., using sodium acetate buffer) to form the sulfonamide moiety .
Fluorine Retention : Ensuring inert conditions (e.g., nitrogen atmosphere) to prevent defluorination during acidic or basic reactions.
Purification : Use column chromatography (silica gel, methanol:dichloromethane eluent) or recrystallization (ethanol/water mixtures) to isolate the compound. Purity is validated via HPLC (C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorine-adjacent protons; splitting patterns indicate para-substitution) and hydroxyl/sulfonamide protons (δ 10–12 ppm, broad singlet). Fluorine coupling constants (<sup>3</sup>JF-H) aid in positional assignments .
- IR Spectroscopy : Detect O–H stretching (~3200 cm<sup>−1</sup>), S=O asymmetric/symmetric stretching (~1350 cm<sup>−1</sup> and ~1150 cm<sup>−1</sup>), and C–F bonds (~1250 cm<sup>−1</sup>) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to observe [M–H]<sup>−</sup> peaks, with fragmentation patterns confirming sulfonamide and fluorine groups .
Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?
- Methodological Answer :
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, tyrosine kinases) based on structural analogs .
- Assay Design :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity of carbonic anhydrase with 4-nitrophenyl acetate substrate). Include controls (e.g., acetazolamide as a positive inhibitor) and triplicate runs .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Data analysis via GraphPad Prism using nonlinear regression .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported binding modes of this compound with carbonic anhydrase isoforms?
- Methodological Answer :
- Protein Crystallization : Co-crystallize the compound with recombinant human carbonic anhydrase IX (CA IX) in 20% PEG 3350, 0.2 M ammonium sulfate. Diffraction data collected at 1.8 Å resolution (synchrotron source) .
- Data Interpretation : Compare electron density maps (e.g., Coot software) to identify fluorine’s role in hydrogen bonding vs. hydrophobic interactions. Address discrepancies by re-refining occupancy parameters for flexible residues .
Q. What computational strategies predict the pharmacokinetic profile of this compound, and how are these validated experimentally?
- Methodological Answer :
- In Silico Modeling :
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. Focus on sulfonamide’s impact on solubility .
- Molecular Dynamics (MD) : Simulate binding stability with serum albumin (PDB: 1BM0) to predict plasma protein binding .
- Experimental Validation :
- Plasma Stability Assay : Incubate compound in human plasma (37°C, 24 hrs), quantify via LC-MS/MS. Compare to in silico half-life predictions .
Q. How do solvent effects and pH influence the tautomeric equilibrium of this compound, and what analytical methods quantify this?
- Methodological Answer :
- Tautomer Study :
- pH Titration : Monitor UV-Vis spectra (200–400 nm) in buffers (pH 2–12). Identify isosbestic points to confirm equilibrium between enol and keto forms .
- NMR in D2O vs. DMSO-d6 : Compare chemical shifts of hydroxyl protons to assess solvent-dependent tautomerization .
- Quantitative Analysis : Use <sup>19</sup>F NMR integration to determine tautomer ratios under varying conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for this compound across different enzyme isoforms?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., buffer pH, ionic strength, temperature). For example, CA II inhibition is pH-sensitive due to active-site zinc coordination .
- Standardization : Re-test under uniform conditions (25°C, 50 mM HEPES pH 7.5) using recombinant isoforms. Apply ANOVA to identify statistically significant variations .
Tables for Key Data
| Property | Method | Conditions | Reference |
|---|---|---|---|
| Synthetic Yield | Column Chromatography | Silica gel, MeOH:DCM (1:9) | |
| HPLC Purity | C18 Column, 0.1% TFA in MeOH:H2O | Flow rate: 1 mL/min, λ=254 nm | |
| Enzyme Inhibition (CA IX) | Fluorometric Assay | 50 mM HEPES pH 7.5, 25°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
